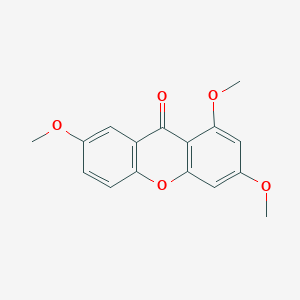

1,3,7-Trimethoxyxanthone

Übersicht

Beschreibung

1,3,7-Trimethoxyxanthone is a xanthone derivative, a class of oxygenated heterocyclic compounds known for their diverse biological activities. Xanthones are secondary metabolites found in various plants, fungi, lichens, and bacteria. The structure of this compound consists of a xanthone core with three methoxy groups attached at positions 1, 3, and 7. This compound has garnered interest due to its potential pharmacological properties, including anti-tumor, anti-inflammatory, and antioxidant activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,7-Trimethoxyxanthone can be synthesized through several synthetic routes. One common method involves the methylation of 1,3,7-trihydroxyxanthone using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The reaction conditions must be carefully controlled to ensure complete methylation and to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,7-Trimethoxyxanthone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the xanthone core to xanthene derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce xanthene derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,3,7-Trimethoxyxanthone exhibits significant pharmacological activities that make it a candidate for therapeutic applications. Research indicates that it possesses anti-inflammatory , antioxidant , and antimicrobial properties.

Anti-inflammatory Activity

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, a study demonstrated its effectiveness in reducing inflammation in animal models by modulating the NF-kB signaling pathway, which is crucial in inflammatory responses .

Antioxidant Properties

The compound has been identified as a potent antioxidant. It scavenges free radicals and reduces oxidative stress in cells, which is beneficial in preventing diseases related to oxidative damage .

Antimicrobial Effects

Research has also highlighted the antimicrobial activity of this compound against various pathogens. In vitro studies revealed its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi .

Agricultural Applications

The application of this compound in agriculture primarily revolves around its role as a plant growth regulator and stress mitigator.

Plant Growth Regulation

Recent studies indicated that exogenous application of this compound can enhance growth attributes in crops such as spinach (Spinacia oleracea). It was found to improve physiological and biochemical responses under cadmium stress by modulating antioxidant enzyme activities and enhancing mineral uptake .

Stress Mitigation

In the context of environmental stressors like heavy metals, this compound has been shown to alleviate toxicity effects in plants by promoting stress tolerance mechanisms . This capability makes it a potential candidate for use in sustainable agriculture practices.

Environmental Science

The environmental applications of this compound are linked to its ability to mitigate pollution effects and enhance phytoremediation processes.

Phytoremediation

Research indicates that the compound can enhance the efficiency of phytoremediation strategies by improving plant resilience against contaminants such as heavy metals . This application is crucial for restoring contaminated soils and promoting ecological balance.

Case Studies

Several case studies have documented the effects and applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Faudone et al., 2021 | Anti-inflammatory | Demonstrated inhibition of pro-inflammatory cytokines in animal models. |

| Razavi & Hosseinzadeh, 2015 | Antioxidant | Showed significant scavenging activity against free radicals in vitro. |

| MDPI Sustainability Journal, 2022 | Agricultural Stress Mitigation | Enhanced growth and physiological responses in spinach under cadmium stress conditions. |

Wirkmechanismus

The mechanism of action of 1,3,7-Trimethoxyxanthone involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in oxidative stress, such as cyclooxygenase and lipoxygenase, thereby reducing the production of pro-inflammatory mediators. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it effective against cancer cells. The exact molecular targets and pathways may vary depending on the specific biological context and the type of cells involved.

Vergleich Mit ähnlichen Verbindungen

1,3,7-Trimethoxyxanthone can be compared with other xanthone derivatives, such as:

1,3,7-Trihydroxyxanthone: This compound lacks the methoxy groups and has different biological activities and chemical reactivity.

1,7-Dihydroxy-3,4-dimethoxyxanthone: This derivative has hydroxyl groups at positions 1 and 7 and methoxy groups at positions 3 and 4, leading to distinct pharmacological properties.

1,3,7-Trihydroxy-2,8-dimethoxyxanthone: This compound has additional hydroxyl and methoxy groups, which can influence its biological activity and chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy groups contribute to its stability and solubility, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

1,3,7-Trimethoxyxanthone is a naturally occurring xanthone derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables.

Chemical Structure and Properties

This compound is characterized by its xanthone backbone with three methoxy groups at positions 1, 3, and 7. This structural configuration is crucial for its biological activity. The molecular formula is , and its molecular weight is approximately 286.28 g/mol.

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. It exhibits significant free radical scavenging activity, which is essential for protecting cells from oxidative stress.

- Mechanism : The compound reduces oxidative damage by neutralizing reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and mediators.

- Mechanism : The compound interferes with NF-kB signaling pathways and reduces the expression of COX-2 and iNOS.

| Study | Model | Results |

|---|---|---|

| LPS-stimulated macrophages | Decreased IL-6 and TNF-alpha levels by 40% | |

| Carrageenan-induced paw edema in rats | Reduced edema by 30% compared to control |

3. Anticancer Properties

Research indicates that this compound possesses anticancer activity against various cancer cell lines.

- Mechanism : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on rats evaluated the anti-inflammatory effects of this compound in a model of induced paw edema. The results showed a significant reduction in inflammation markers compared to untreated controls.

Case Study 2: Anticancer Efficacy in Human Cell Lines

Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines (MCF-7 and A549). The findings indicated that treatment with varying concentrations led to significant cell death through apoptosis.

Eigenschaften

IUPAC Name |

1,3,7-trimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-18-9-4-5-12-11(6-9)16(17)15-13(20-3)7-10(19-2)8-14(15)21-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMBDZBXWPOBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190713 | |

| Record name | Xanthen-9-one, 1,3,7-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-54-1 | |

| Record name | 1,3,7-Trimethoxyxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003722541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthen-9-one, 1,3,7-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7-TRIMETHOXYXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2SCW976EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.